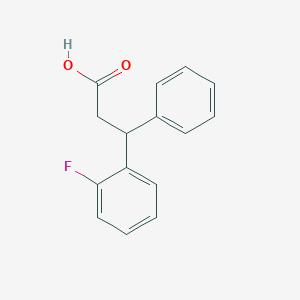

3-(2-Fluorophenyl)-3-phenylpropanoic acid

Vue d'ensemble

Description

3-(2-Fluorophenyl)-3-phenylpropanoic acid is an organic compound with the molecular formula C15H13FO2 It is a derivative of propanoic acid, featuring a fluorine atom attached to the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluorobenzene with phenylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-fluorophenyl is coupled with a phenylpropanoic acid derivative in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Fluorophenyl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Enzymatic Deracemization

One of the notable applications of 3-(2-Fluorophenyl)-3-phenylpropanoic acid is in the field of enzymatic deracemization. Research has shown that certain enzymes, such as those from Burkholderia cepacia, exhibit high enantioselectivity when hydrolyzing substrates related to this compound. For instance, the hydrolysis of methyl esters derived from fluorinated arylcarboxylic acids can yield enantiomerically enriched acids with high enantioselectivity (up to 97%) . This process is crucial for synthesizing pharmaceuticals where specific enantiomers are required for efficacy and safety.

1.2 Structure-Activity Relationships

The compound has also been studied for its structure-activity relationships (SAR) in the context of dopamine transporter inhibitors. Variants of this compound have shown potential in preclinical models for treating psychostimulant abuse, indicating that modifications to its structure can enhance binding affinities and metabolic stability .

Materials Science

2.1 Self-Assembling Structures

In materials science, this compound has been utilized to create self-assembled structures. Research indicates that dipeptides containing this compound can form nanotubular architectures through intermolecular interactions. These structures exhibit stability and resistance to proteolysis, making them promising candidates for biomedical applications . The presence of fluorine enhances lipophilicity, which is beneficial for drug delivery systems.

Synthetic Applications

3.1 Asymmetric Synthesis

The compound plays a role in asymmetric synthesis protocols, particularly involving threonine aldolases from Pseudomonas species. These enzymes facilitate the production of enantiomerically pure amino acids from substrates related to this compound, demonstrating its utility in producing complex organic molecules with high selectivity .

Data Tables

Case Studies

Case Study 1: Enzymatic Deracemization

A study highlighted the use of Burkholderia cepacia enzymes to achieve high enantioselectivity in the hydrolysis of methyl esters derived from fluorinated arylcarboxylic acids. The resultant products were characterized using chiral HPLC, confirming the potential for synthesizing valuable pharmaceutical intermediates.

Case Study 2: Self-Assembling Dipeptides

Research into dipeptides containing this compound revealed their ability to form stable nanotubes through various intermolecular interactions. These structures were evaluated for cytotoxicity and showed promise for drug delivery applications due to their stability and cellular incorporation capabilities.

Mécanisme D'action

The mechanism of action of 3-(2-Fluorophenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Chlorophenyl)-3-phenylpropanoic acid

- 3-(2-Bromophenyl)-3-phenylpropanoic acid

- 3-(2-Methylphenyl)-3-phenylpropanoic acid

Uniqueness

Compared to its analogs, 3-(2-Fluorophenyl)-3-phenylpropanoic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s enhanced stability, lipophilicity, and bioavailability. These characteristics make it a valuable compound in drug design and other applications where specific molecular interactions are crucial.

Activité Biologique

3-(2-Fluorophenyl)-3-phenylpropanoic acid, also known by its CAS number 1142210-78-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound comprises a propanoic acid backbone with two aromatic rings: one fluorinated phenyl group and one phenyl group. This unique arrangement may influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory effects : The compound has been studied for its potential to inhibit inflammatory pathways.

- Antimicrobial properties : Preliminary studies suggest activity against certain bacterial strains.

- Anticancer potential : Investigations into its effects on cancer cell lines have shown promise.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory responses, thereby reducing inflammation.

- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways related to cancer progression.

- Oxidative Stress Reduction : By scavenging free radicals, it may contribute to reduced oxidative stress in cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have indicated that modifications to the phenyl rings can significantly impact the potency and selectivity of the compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Fluorination on the 2-position | Increased lipophilicity and potential receptor affinity |

| Substitution on the phenyl ring | Altered binding characteristics and enzyme inhibition efficacy |

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Anticancer Potential :

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c16-14-9-5-4-8-12(14)13(10-15(17)18)11-6-2-1-3-7-11/h1-9,13H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCPNMWDGXASRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.